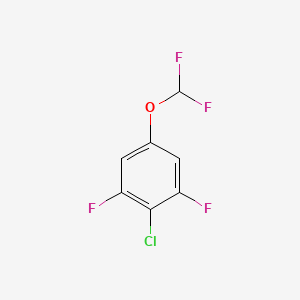2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene
CAS No.: 1261846-38-1
Cat. No.: VC2712915
Molecular Formula: C7H3ClF4O
Molecular Weight: 214.54 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1261846-38-1 |
|---|---|
| Molecular Formula | C7H3ClF4O |
| Molecular Weight | 214.54 g/mol |
| IUPAC Name | 2-chloro-5-(difluoromethoxy)-1,3-difluorobenzene |
| Standard InChI | InChI=1S/C7H3ClF4O/c8-6-4(9)1-3(2-5(6)10)13-7(11)12/h1-2,7H |
| Standard InChI Key | XCXYIGOVURSNLB-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)Cl)F)OC(F)F |
| Canonical SMILES | C1=C(C=C(C(=C1F)Cl)F)OC(F)F |
Chemical Identity and Structure
Basic Identification Parameters
2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene (CAS No. 1261846-38-1) is an organic compound with a molecular formula of C7H3ClF4O and a molecular weight of 214.54 g/mol. It is characterized by a benzene ring backbone with specific substitution patterns that contribute to its distinctive chemical behavior and applications in various fields .
Structural Characteristics
The molecular architecture of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene features:
-
A benzene ring as the core structure
-
A chlorine atom positioned at the 2-position
-
Two fluorine atoms at positions 1 and 3
-
A difluoromethoxy group (OCF2H) at position 5
This specific arrangement of substituents creates a unique electronic distribution within the molecule, influencing its reactivity, stability, and potential interactions with other chemical entities. The presence of electronegative halogen atoms and the difluoromethoxy group significantly affects the electron density across the aromatic ring, creating distinct reaction sites.
Key Identification Data
Table 1: Key Identification Parameters of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene
| Parameter | Value |
|---|---|
| CAS Number | 1261846-38-1 |
| Molecular Formula | C7H3ClF4O |
| Molecular Weight | 214.54 g/mol |
| MDL Number | MFCD18415591 |
| Catalog Reference | 66653 |
| Commercial Purity | ≥95% |
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene typically involves multiple steps starting from readily available precursors. Common synthetic methods include nucleophilic substitution reactions, where the difluoromethoxy group is strategically introduced onto the benzene ring. These reactions generally require specific catalysts and carefully controlled conditions to achieve high yields and purity.
Chemical Reactivity
Reaction Profile
2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene can participate in various chemical transformations, making it a versatile intermediate in organic synthesis. Its reactivity profile includes:
-
Substitution reactions: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions bearing halogen atoms.
-
Oxidation and reduction reactions: The functional groups present in the molecule can be transformed through various oxidation or reduction processes.
-
Coupling reactions: It can participate in carbon-carbon bond-forming reactions, such as Suzuki-Miyaura coupling, enabling connections with other aromatic compounds.
These reaction capabilities make 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Electronic Effects and Reactivity
The reactivity of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene is significantly influenced by the electronic effects of its substituents:
Understanding these electronic effects is crucial for predicting and controlling the compound's behavior in various chemical processes. The unique combination of substituents creates distinctive reactive sites that can be exploited in targeted transformations.
Applications
Role in Organic Synthesis
The primary application of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene lies in organic synthesis. As a versatile building block, it enables the creation of more complex molecules with potential applications in pharmaceuticals and specialty chemicals. The compound's value in synthesis stems from:
-
Multiple reactive sites that allow for selective functionalization
-
Unique substitution pattern that provides specific three-dimensional architecture
-
Potential for introducing diverse functional groups at strategic positions
Materials Science Applications
Halogenated aromatic compounds like 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene often find applications in materials science due to their unique physical and chemical properties. Potential applications include:
-
Components in specialty polymers with enhanced thermal stability
-
Precursors for materials with specific optical or electronic properties
-
Ingredients in formulations requiring chemical stability and specific reactivity profiles
Comparative Analysis
Structural Analogs
Several compounds share structural similarities with 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene, each with its unique properties and applications. Examining these relationships provides insights into structure-activity relationships and guides the development of new compounds with enhanced properties.
Table 2: Comparison of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene with Related Compounds
| Compound | Structural Differences | CAS Number |
|---|---|---|
| 2-Chloro-1,3-difluorobenzene | Lacks difluoromethoxy group | 38361-37-4 |
| 5-Bromo-2-chloro-1,3-difluorobenzene | Bromo instead of difluoromethoxy | 176673-72-6 |
| 2-Bromo-5-chloro-1,3-difluorobenzene | Different halogen arrangement | 883546-16-5 |
| 2-Chloro-5-(difluoromethoxy)pyrimidine | Pyrimidine ring instead of benzene | 1192813-64-1 |
Research Opportunities and Future Directions
Several promising areas for future investigation of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene include:
-
Development of more efficient and selective synthetic routes
-
Exploration of its potential in medicinal chemistry as a building block for bioactive compounds
-
Investigation of its applications in materials science, particularly in the creation of functional materials with specific properties
-
Detailed structure-activity relationship studies to understand how its unique substitution pattern influences various properties and activities
As research in fluorine chemistry continues to advance, compounds like 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene are likely to gain increased attention for their versatility and unique properties.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume